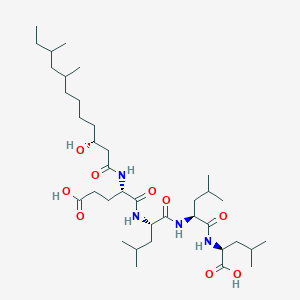
Gageotetrin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gageotetrin C is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It is particularly effective against fungi, with a minimum inhibitory concentration (MIC) value of 0.02-0.04 μM . This compound belongs to a class of noncytotoxic antimicrobial linear lipopeptides and has shown significant potential in combating microbial infections .
Méthodes De Préparation
Gageotetrin C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides of small to medium size (up to 50 residues) . SPPS involves attaching the C-terminal amino acid of the peptide to a polymeric solid support via a cleavable chemical linker, followed by successive deprotections and couplings of amino acids . The industrial production of this compound may involve similar synthetic routes, with optimizations for large-scale manufacturing.
Analyse Des Réactions Chimiques
Gageotetrin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic substitution reactions with halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure, such as the addition or removal of functional groups.
Applications De Recherche Scientifique
Gageotetrin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modifications . In biology, it serves as a potent antimicrobial agent against fungi and bacteria, making it valuable for research on microbial infections and resistance . In medicine, this compound’s noncytotoxic nature makes it a promising candidate for developing new antimicrobial therapies .
Mécanisme D'action
The mechanism of action of Gageotetrin C involves disrupting the integrity of microbial cell membranes. This disruption is achieved through the interaction of the peptide with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This compound targets specific molecular pathways involved in maintaining cell membrane stability, making it highly effective against a broad range of microbial pathogens .
Comparaison Avec Des Composés Similaires
Gageotetrin C is unique among antimicrobial peptides due to its noncytotoxic nature and high efficacy against fungi . Similar compounds include other antimicrobial peptides derived from Bacillus subtilis, such as Gageotetrin A and Gageotetrin B . These compounds share structural similarities but differ in their amino acid sequences and specific antimicrobial activities. This compound’s distinct properties make it a valuable addition to the arsenal of antimicrobial agents.
Propriétés
Formule moléculaire |
C37H68N4O9 |
|---|---|
Poids moléculaire |
713.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1 |
Clé InChI |
BMFITMZQTXTVTH-AUYSWKLHSA-N |
SMILES isomérique |
CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
SMILES canonique |
CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


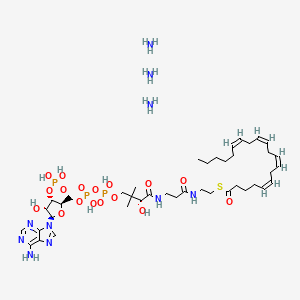



![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
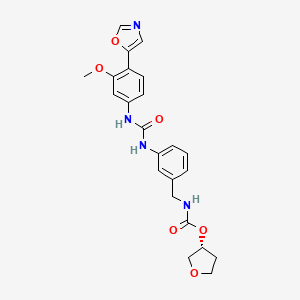
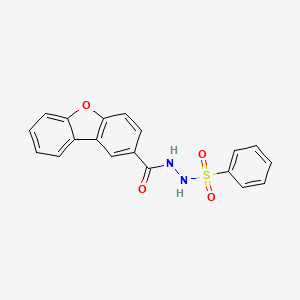
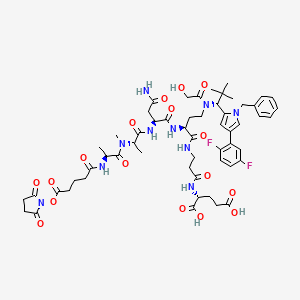
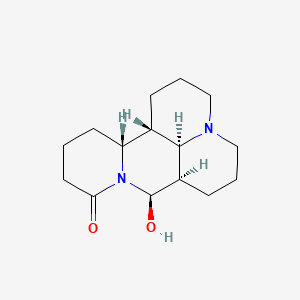
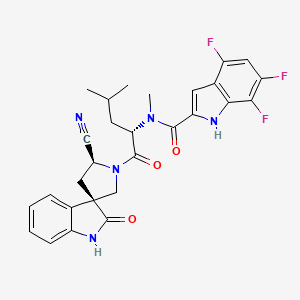
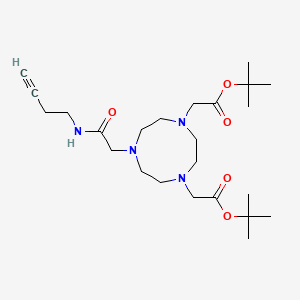

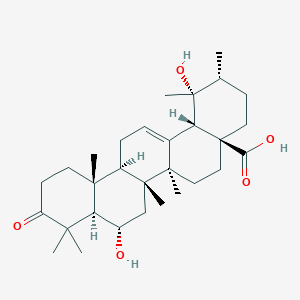
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
